

Technical Guide: Physicochemical Properties and Analysis of 3-Iodopropanal

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Compound of Interest

Compound Name: 3-Iodopropanal

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Abstract

3-Iodopropanal (C_3H_5IO) is a halogenated aldehyde of interest in organic synthesis and as a potential reactive intermediate in various chemical and biological systems. Its functional group combination, an aldehyde and an iodoalkane, imparts unique reactivity, making it a valuable, albeit challenging, molecule to study. This guide provides a detailed overview of the known physical properties of **3-Iodopropanal**, outlines a robust synthetic route for its preparation, and details a standard analytical protocol for its characterization and quantification.

Core Physical Properties of 3-Iodopropanal

Experimental data on the physical properties of **3-Iodopropanal** are not extensively reported in the literature. The following table summarizes the key physicochemical parameters, which are primarily based on computational models from publicly available chemical databases.

Property	Value	Source
Molecular Formula	C ₃ H ₅ IO	[1]
Molecular Weight	183.98 g/mol	[1]
IUPAC Name	3-iodopropanal	[1]
CAS Number	138174-36-4	[1]
Canonical SMILES	C(Cl)C=O	[1]
Monoisotopic Mass	183.93851 Da	[1]
XLogP3	0.8	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	2	[1]

Note: Properties such as boiling point, melting point, and density have not been experimentally determined and reported in readily accessible literature. For the related precursor, 3-Iodo-1-propanol, the boiling point is reported as 115 °C at 38 mmHg, and its density is 1.942 g/mL at 25 °C.[2]

Experimental Protocols

Synthesis of 3-Iodopropanal via a Two-Step Protocol

The direct synthesis of **3-Iodopropanal** can be challenging due to the reactivity of the aldehyde group. A reliable method involves a two-step process: the synthesis of the more stable precursor, 3-Iodo-1-propanol, followed by a mild oxidation to yield the target aldehyde.

Step 1: Synthesis of 3-Iodo-1-propanol

This procedure is adapted from a standard nucleophilic substitution reaction.

- Materials:

- 3-Chloro-1-propanol (1.00 mole)
- Sodium iodide (1.00 mole)
- Acetone
- 500 mL 3-necked round-bottomed flask
- Condenser
- Temperature probe
- Heating mantle
- Vacuum filtration apparatus
- Distillation apparatus
- Procedure:
 - Equip a 500 mL, 3-necked round-bottomed flask with a condenser and a temperature probe.
 - Charge the flask with 3-chloro-1-propanol.[3]
 - Prepare a solution of sodium iodide in acetone and add it to the flask. An immediate formation of a white precipitate (sodium chloride) should be observed.[3]
 - Heat the reaction mixture to reflux and maintain this temperature for 72 hours.[3]
 - After the reflux period, allow the solution to cool to room temperature.
 - Remove the sodium chloride precipitate by vacuum filtration.[3]
 - Purify the resulting filtrate by distillation to isolate 3-Iodo-1-propanol.[3]

Step 2: Oxidation of 3-Iodo-1-propanol to **3-Iodopropanal**

The Dess-Martin periodinane (DMP) oxidation is a mild and highly selective method for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids.[4][5]

- Materials:
 - 3-Iodo-1-propanol (1 equivalent)
 - Dess-Martin periodinane (1.2 equivalents)
 - Dichloromethane (CH_2Cl_2)
 - Round-bottomed flask
 - Magnetic stirrer
- Procedure:
 - Dissolve the substrate, 3-Iodo-1-propanol, in dichloromethane (approximately 10 volumes) in a round-bottomed flask at room temperature.[6]
 - To this solution, add Dess-Martin periodinane in one portion.[6]
 - Stir the reaction mixture at room temperature for 2 to 4 hours.[6]
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, the reaction can be worked up by quenching with a basic solution to remove the iodo-compound byproduct, followed by extraction and purification.

Analytical Protocol: Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and reactive aldehydes like **3-Iodopropanal**. Due to their polarity, derivatization is often employed to improve chromatographic performance and detection sensitivity.

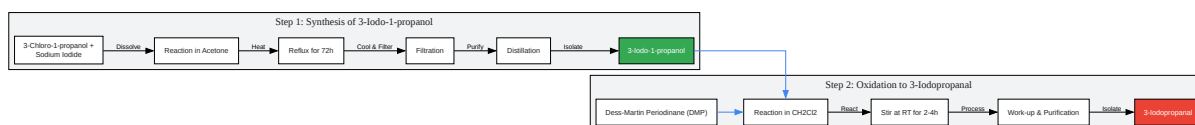
- Principle: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a derivatizing agent that reacts with the carbonyl group of aldehydes to form stable, less polar, and more volatile

oxime derivatives. These derivatives are highly responsive in mass spectrometry, especially in negative chemical ionization (NCI) mode, which provides excellent selectivity and sensitivity.

- Materials and Reagents:
 - Aldehyde standards (including **3-Iodopropanal**)
 - O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
 - Internal standard (e.g., a deuterated aldehyde)
 - Methanol, Ethyl Acetate (GC or HPLC grade)
 - Deionized water
 - Hydrochloric acid (HCl)
 - Headspace vials (20 mL)
- Procedure:
 - Preparation of Solutions:
 - PFBHA Solution: Prepare a 10 mg/mL solution of PFBHA in deionized water.
 - Standard Solutions: Prepare stock solutions of **3-Iodopropanal** and the internal standard in methanol. Create a series of working standard solutions by diluting the stock solutions to desired concentrations for calibration.
 - Sample Preparation and Derivatization:
 - Pipette 1-5 mL of the sample into a 20 mL headspace vial.
 - Add a known amount of the internal standard to each sample, blank, and calibration standard.
 - For calibration standards, spike appropriate amounts of the working standard solutions into a blank matrix.

- Add 100 μ L of the 10 mg/mL PFBHA solution to each vial.
- Adjust the pH to approximately 3 with HCl to facilitate the reaction.
- Seal the vials and incubate at 60°C for 1 hour to form the PFBHA-oxime derivatives.
- GC-MS Analysis:
 - GC System: Agilent 7890B GC or equivalent.
 - Column: DB-5ms (30 m x 0.25 mm, 0.25 μ m) or equivalent.
 - Inlet Temperature: 250°C.
 - Injection: 1 μ L in splitless mode.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
 - MS System: Agilent 5977B MSD or equivalent.
 - Ionization Mode: Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI) for higher sensitivity.
 - Mass Range: m/z 50-550.
 - Data Acquisition: Use Selected Ion Monitoring (SIM) mode for target analytes to enhance sensitivity and selectivity.
- Quantification:
 - Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
 - Determine the concentration of **3-Iodopropanal** in the samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualizations



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Caption: Synthetic workflow for the preparation of **3-Iodopropanal**.



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Caption: Experimental workflow for GC-MS analysis of **3-Iodopropanal**.

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References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
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